molecular formula C16H13BrN2O2 B2358617 4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 955876-77-4

4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No. B2358617
M. Wt: 345.196
InChI Key: OSMQSYGTMQDQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains a benzene-1,3-diol group, also known as resorcinol, which is a benzene ring with two hydroxyl groups at positions 1 and 3. It also contains a 1H-pyrazol-3-yl group, which is a five-membered ring containing two nitrogen atoms, and a bromophenyl group, which is a benzene ring with a bromine atom attached. The presence of these functional groups could give this compound various chemical properties and potential reactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazole ring, followed by its functionalization with the bromophenyl and resorcinol groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyrazole), a bromine atom, and hydroxyl groups. These features could influence its physical and chemical properties, such as solubility, reactivity, and potential for hydrogen bonding.



Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the bromine atom could be replaced in a nucleophilic aromatic substitution reaction, or the hydroxyl groups could be involved in acid-base reactions. The pyrazole ring could also participate in reactions specific to heterocycles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the hydroxyl groups could enhance its water solubility, while the bromine atom could increase its molecular weight and potentially its lipophilicity.


Scientific Research Applications

Synthesis and Characterization

  • The compound 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, related to the query compound, was synthesized using an Ullman coupling reaction. This process involved the use of N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)-methylene]amine, showcasing the compound's utility in complex organic synthesis (Veettil & Haridas, 2009).

Antitumor Applications

  • New bis-pyrazolyl-thiazoles incorporating the thiophene moiety, structurally similar to the query compound, were synthesized and showed promising antitumor activities against hepatocellular carcinoma (HepG2) cell lines. This indicates the potential of related compounds in the development of anticancer therapies (Gomha, Edrees, & Altalbawy, 2016).

Spectroscopic and Computational Studies

  • Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) were conducted on a similar compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide. This research demonstrated the compound's suitability for detailed structural and electronic analyses, which are crucial in the development of new materials and drugs (Govindasamy & Gunasekaran, 2015).

Biomedical Applications

Molecular Structure Analysis

  • The molecule 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide, sharing structural similarities with the query compound, was analyzed for its molecular structure. This kind of research is vital for understanding the properties and potential applications of such compounds in various scientific fields (Fun, Suwunwong, & Chantrapromma, 2011).

Safety And Hazards

The safety and hazards of this compound would need to be determined through specific testing. As a general rule, handling of chemical substances should always be done with appropriate safety precautions.


Future Directions

Future studies could explore the synthesis, reactivity, and potential applications of this compound. If it’s intended to be a drug, it would need to undergo extensive testing to evaluate its efficacy, safety, and pharmacokinetics.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMQSYGTMQDQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.